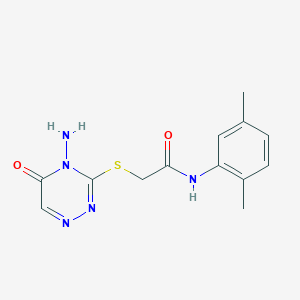

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Beschreibung

This compound belongs to the acetamide class, featuring a 1,2,4-triazin-3-ylthio moiety linked to an N-(2,5-dimethylphenyl) group. The presence of amino and oxo groups on the triazin ring may enhance hydrogen-bonding interactions, influencing solubility and bioactivity. While direct biological data for this compound are unavailable, structural analogs indicate possible pesticidal or therapeutic uses .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-8-3-4-9(2)10(5-8)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOURSQUAUANIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high yields and consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Key Research Findings

Substituent Position Effects : The 2,5-dimethylphenyl configuration in the target compound may optimize steric interactions compared to 2,4- or 2,6-dimethyl analogues, which could influence target selectivity .

Thermal Stability: The pyrimidinone analogue’s high melting point (>248°C) suggests that heterocyclic core modifications significantly impact thermal stability, a critical factor for formulation .

Synthetic Accessibility: The 72% yield reported for the pyrimidinone derivative demonstrates the feasibility of synthesizing structurally complex acetamides .

Agrochemical Potential: Structural parallels to chloroacetamide herbicides (e.g., alachlor) indicate that the target compound’s thio-triazin group could offer novel herbicidal mechanisms .

Biologische Aktivität

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a novel synthetic derivative that belongs to the class of thiazolidinone and triazine compounds. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available literature.

Chemical Structure

The molecular formula of the compound is . The structure consists of a triazine ring substituted with a thio group and an acetamide moiety linked to a dimethylphenyl group. This configuration is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that triazine-based compounds can inhibit cancer cell proliferation.

- Antimicrobial Properties : Compounds with thiazolidinone and triazine derivatives have shown promise against bacterial and fungal strains.

The anticancer potential of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide may stem from its ability to induce apoptosis in cancer cells. Research has indicated that related compounds can disrupt cellular functions by interfering with DNA replication and protein synthesis.

Case Studies

-

In vitro Studies :

- A study evaluated the cytotoxic effects of similar triazine derivatives on various cancer cell lines (e.g., A549 lung adenocarcinoma). The results showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM.

Compound Cell Line IC50 (µM) Similar Triazine Derivative A549 15 Another Analog MCF7 (Breast) 25 -

Mechanistic Insights :

- Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).

Efficacy Against Pathogens

The compound has been tested against various bacterial and fungal strains. Preliminary results indicate moderate to strong activity against:

- Bacteria : E. coli, S. aureus

- Fungi : C. albicans

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

- The presence of the thio group enhances electron donation properties, increasing binding affinity to biological targets.

- The dimethyl substitution on the phenyl ring appears critical for enhancing lipophilicity and cellular permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.